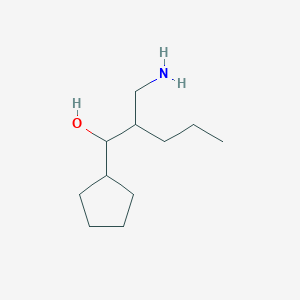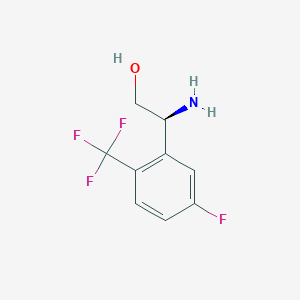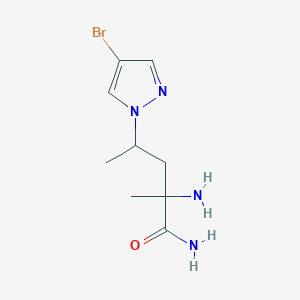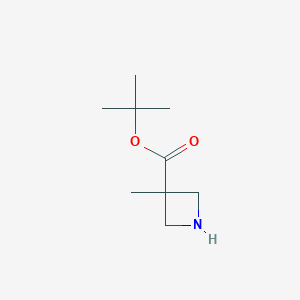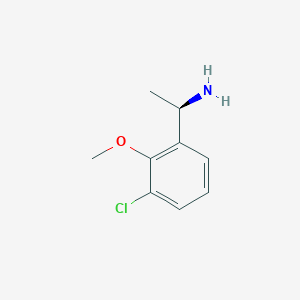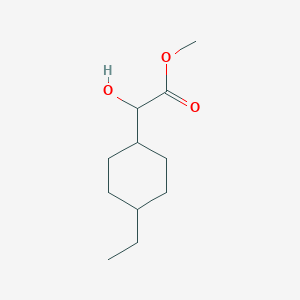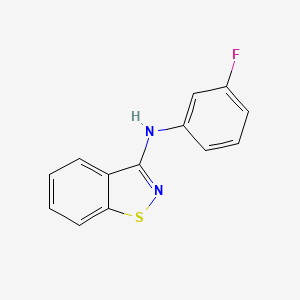![molecular formula C6H11NO2 B13544951 2,6-Dioxa-8-azaspiro[3.5]nonane](/img/structure/B13544951.png)
2,6-Dioxa-8-azaspiro[3.5]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dioxa-8-azaspiro[3.5]nonane is a heterocyclic compound characterized by a spiro structure, where two rings are connected through a single atom. This compound is notable for its unique structural features, which include two oxygen atoms and one nitrogen atom within its spiro framework. The presence of these heteroatoms imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxa-8-azaspiro[3.5]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diols with amines in the presence of a dehydrating agent. For instance, the reaction between 1,3-dioxolane and an amine under acidic conditions can yield the desired spiro compound. The reaction conditions often require careful control of temperature and pH to ensure the formation of the spiro structure without unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to facilitate the cyclization reaction. The use of automated reactors allows for precise control over reaction parameters, leading to consistent production of high-purity compound.
化学反応の分析
Types of Reactions
2,6-Dioxa-8-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the heteroatoms in the spiro structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions often require the presence of a base to neutralize by-products.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxides, while reduction can produce spiro-amines or alcohols. Substitution reactions typically result in the formation of new spiro derivatives with modified functional groups.
科学的研究の応用
Chemistry
In chemistry, 2,6-Dioxa-8-azaspiro[35]nonane is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activity. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug discovery and development. Researchers are exploring its use as a scaffold for designing new pharmaceuticals.
Medicine
In medicine, derivatives of 2,6-Dioxa-8-azaspiro[3.5]nonane are being investigated for their therapeutic potential. These derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making them promising candidates for further development as therapeutic agents.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and polymers. Its unique properties can enhance the performance of materials, such as increasing thermal stability or improving mechanical strength.
作用機序
The mechanism by which 2,6-Dioxa-8-azaspiro[3.5]nonane exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The presence of oxygen and nitrogen atoms in the spiro structure allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. Pathways involved in its mechanism of action may include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
- 2,5-Dioxa-8-azaspiro[3.5]nonane
- 2,6-Dioxa-7-azaspiro[3.5]nonane
- 2,6-Dioxa-8-azaspiro[4.5]decane
Uniqueness
Compared to similar compounds, 2,6-Dioxa-8-azaspiro[3.5]nonane stands out due to its specific ring size and the positioning of heteroatoms. These structural features influence its reactivity and interaction with other molecules, making it distinct in terms of its chemical and biological properties. For example, the presence of two oxygen atoms in the 2,6-positions provides unique opportunities for hydrogen bonding, which can be exploited in the design of new materials and drugs.
特性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
2,6-dioxa-8-azaspiro[3.5]nonane |
InChI |
InChI=1S/C6H11NO2/c1-6(2-8-3-6)4-9-5-7-1/h7H,1-5H2 |
InChIキー |
JANVDMFRPRXOMD-UHFFFAOYSA-N |
正規SMILES |
C1C2(COC2)COCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


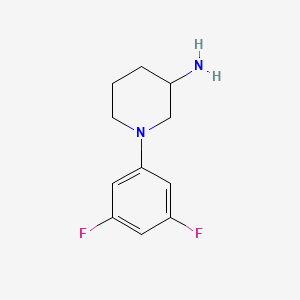
![8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13544879.png)
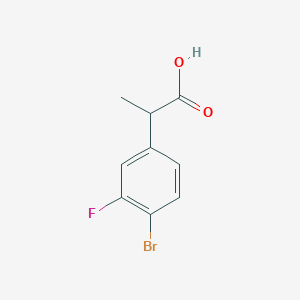
![1-Ethynylspiro[2.3]hexane](/img/structure/B13544889.png)

